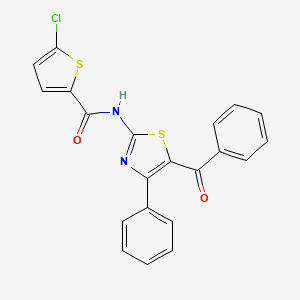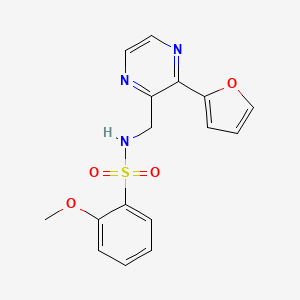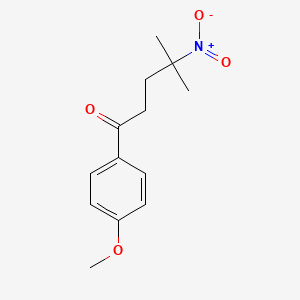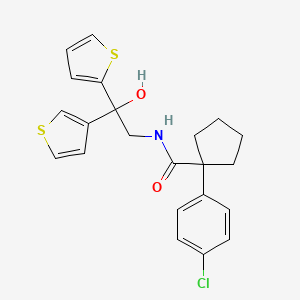![molecular formula C24H29N2O2P B2867093 Propan-2-yl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate CAS No. 476327-48-7](/img/structure/B2867093.png)
Propan-2-yl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a phosphinate derivative with a propan-2-yl group, a dimethylamino phenyl group, and a phenyl(phenylamino)methyl group . Phosphinates are a class of compounds that contain a phosphorus atom with two organic groups and one oxygen atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
As a phosphinate, this compound would likely participate in various chemical reactions. Phosphinates are known to react with electrophiles and can also act as ligands in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, and reactivity could vary widely .Scientific Research Applications
Medicine
This compound has potential applications in the synthesis of enantiopure drug-like molecules. It can be used to create disubstituted 1-phenylpropan-2-amine derivatives, which are relevant in pharmaceuticals for conditions such as cognitive function improvement in multiple sclerosis patients .
Biotechnology
In biotechnology, the photophysical properties of related compounds have been studied for their interactions with nanoparticles. These studies are crucial for understanding the behavior of such compounds in biological systems and can lead to the development of new diagnostic or therapeutic tools .
Chemistry
The compound’s derivatives are used in various chemical syntheses. For example, it can be involved in the creation of imidazole-containing compounds, which have a broad range of chemical and biological properties and are significant in the development of new drugs .
Materials Science
The structural and photophysical properties of compounds similar to Propan-2-yl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate are of interest in materials science. They can be used in the development of fluorescent dyes, organic light-emitting diodes (OLEDs), and as sensors due to their intramolecular charge transfer capabilities .
Environmental Science
While specific applications in environmental science are not directly mentioned, the study of photophysical properties and interactions with nanoparticles can have implications for environmental monitoring and the development of sensors to detect pollutants .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[[anilino(phenyl)methyl]-propan-2-yloxyphosphoryl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N2O2P/c1-19(2)28-29(27,23-17-15-22(16-18-23)26(3)4)24(20-11-7-5-8-12-20)25-21-13-9-6-10-14-21/h5-19,24-25H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAGYTJZVXSXHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C1=CC=C(C=C1)N(C)C)C(C2=CC=CC=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N2O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate](/img/structure/B2867010.png)

![N-[2-(2-hydroxyethoxy)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2867014.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[2-(naphthalen-1-yl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2867017.png)
![N-[2-(4-benzylpiperidin-1-yl)sulfonylethyl]benzamide](/img/structure/B2867018.png)

![N-(3-ethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2867024.png)

![(E)-5-((6-bromobenzo[d][1,3]dioxol-5-yl)methylene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one](/img/structure/B2867027.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2867028.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2867030.png)

